molecular formula C11H13N3O2 B3049694 6,7-dimethoxy-N-methylquinazolin-4-amine CAS No. 21575-14-4

6,7-dimethoxy-N-methylquinazolin-4-amine

Cat. No.: B3049694
CAS No.: 21575-14-4
M. Wt: 219.24 g/mol
InChI Key: NZVKQTDQBXBMCP-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-N-methylquinazolin-4-amine is a quinazoline derivative known for its diverse applications in medicinal chemistry and pharmacology. This compound features a quinazoline core with methoxy groups at the 6 and 7 positions and a methylamino group at the 4 position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-N-methylquinazolin-4-amine typically involves the following steps:

    Starting Material: The synthesis begins with 6,7-dimethoxyquinazolin-4-one.

    Methylation: The quinazolinone is subjected to methylation using methyl iodide in the presence of a base such as potassium carbonate.

    Amination: The resulting intermediate is then treated with methylamine to introduce the N-methyl group at the 4 position.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like halides, amines, or thiols.

Major Products Formed:

    Oxidation: Formation of quinazoline derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of substituted quinazoline derivatives with different functional groups replacing the methoxy groups.

Scientific Research Applications

6,7-Dimethoxy-N-methylquinazolin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-N-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and metabolism, contributing to its therapeutic effects.

Comparison with Similar Compounds

    6,7-Dimethoxyquinazolin-4-one: Lacks the N-methyl group, resulting in different chemical properties and biological activities.

    6,7-Dimethoxy-4-methylquinazoline: Similar structure but with a methyl group at the 4 position instead of an amino group.

    6,7-Dimethoxy-N-phenylquinazolin-4-amine: Contains a phenyl group instead of a methyl group at the N position.

Uniqueness: 6,7-Dimethoxy-N-methylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

6,7-dimethoxy-N-methylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-12-11-7-4-9(15-2)10(16-3)5-8(7)13-6-14-11/h4-6H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVKQTDQBXBMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=NC2=CC(=C(C=C21)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610190
Record name 6,7-Dimethoxy-N-methylquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21575-14-4
Record name 6,7-Dimethoxy-N-methyl-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21575-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethoxy-N-methylquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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